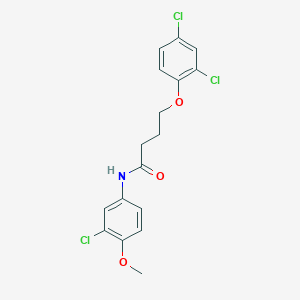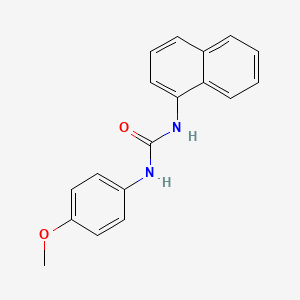
N-(3-chloro-4-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide is a synthetic organic compound that belongs to the class of amides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide typically involves the reaction of 3-chloro-4-methoxyaniline with 4-(2,4-dichlorophenoxy)butanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The chloro groups can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of hydroxyl or amino derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials or as a component in chemical formulations.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways and molecular targets involved would require detailed experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-chloro-4-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide can be compared with other amides that have similar functional groups, such as:
- N-(3-chloro-4-methoxyphenyl)-4-phenoxybutanamide
- N-(3-chloro-4-methoxyphenyl)-4-(2-chlorophenoxy)butanamide
Uniqueness
The presence of multiple chloro and methoxy groups in this compound may confer unique chemical reactivity and biological activity compared to its analogs. These structural features can influence its solubility, stability, and interaction with biological targets.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl3NO3/c1-23-15-7-5-12(10-14(15)20)21-17(22)3-2-8-24-16-6-4-11(18)9-13(16)19/h4-7,9-10H,2-3,8H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQIKMLGSINXHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine](/img/structure/B4917040.png)
![5-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-(3-thienylmethyl)-1,2,4-oxadiazole](/img/structure/B4917047.png)
![4-Methyl-1-[4-(2-propan-2-ylphenoxy)butyl]piperidine](/img/structure/B4917055.png)
![N-[4-(2-amino-3-cyano-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromen-4-yl)phenyl]acetamide](/img/structure/B4917063.png)

![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4917068.png)
![4-(4-{[4-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B4917069.png)
![4-(4-bromophenyl)-1-(8-methyl[1,3]dioxolo[4,5-g]quinolin-6-yl)-4-piperidinol](/img/structure/B4917081.png)
![ethyl 1-[(6-methyl-4-quinolinyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4917089.png)
![2-[N-(2-PHENYLETHYL)3-CHLORO-4-METHOXYBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B4917090.png)
![[4-(5,6-Dimethyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate](/img/structure/B4917095.png)
![Diethyl 2-[5-(4-methoxyphenoxy)pentyl]propanedioate](/img/structure/B4917108.png)
![1-{[(4-methoxyphenyl)thio]acetyl}piperidine](/img/structure/B4917120.png)
![8-methyl-3-phenyl-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B4917130.png)
